250-Fold Enhancement in Aqueous Solubility Compared to Parent L-DOPA
The methyl ester prodrug of L-DOPA is specifically designed to address the critically low aqueous solubility of the parent compound. LDME achieves a 250-fold increase in aqueous solubility, a quantitative design feature that directly enables the development of highly concentrated parenteral and intranasal formulations, which are not feasible with L-DOPA itself .
| Evidence Dimension | Aqueous Solubility Enhancement Factor |
|---|---|
| Target Compound Data | 250-fold increase |
| Comparator Or Baseline | L-DOPA (parent compound) |
| Quantified Difference | 250-fold |
| Conditions | Calculated/Reported design parameter for prodrug synthesis |
Why This Matters
This immense solubility advantage is non-negotiable for research requiring high-concentration drug delivery (e.g., continuous subcutaneous infusion, intranasal administration) where L-DOPA is physically unusable.
